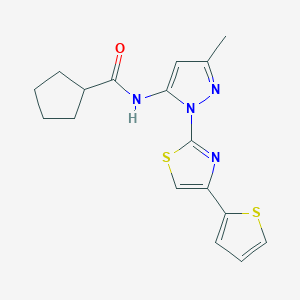

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c1-11-9-15(19-16(22)12-5-2-3-6-12)21(20-11)17-18-13(10-24-17)14-7-4-8-23-14/h4,7-10,12H,2-3,5-6H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJWDUOEIPXLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the thiophene ring can bind to proteins involved in inflammatory pathways, potentially modulating their activity. These interactions suggest that this compound may have antioxidant and anti-inflammatory properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, the thiazole ring can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the pyrazole ring can interact with nuclear receptors, modulating gene expression and cellular responses. These binding interactions contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can maintain its biological activity, although some changes in cellular function may occur with prolonged exposure. These findings suggest that this compound is a stable and effective compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, some toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can influence the compound’s distribution within the bloodstream and target tissues. These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. Targeting signals within the compound’s structure facilitate its transport to these organelles, while post-translational modifications can modulate its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a complex organic compound characterized by multiple heterocyclic structures, including pyrazole, thiazole, and thiophene rings. This structural complexity contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 366.5 g/mol. The compound's structure can be visualized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₄OS₂ |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 1170991-58-8 |

1. Antioxidant Activity

Research has demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant potential using the DPPH scavenging method, revealing that derivatives with similar structures showed IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL, indicating potent antioxidant activity .

2. Anti-inflammatory Properties

Molecular docking studies suggest that compounds with pyrazole and thiazole rings possess excellent anti-inflammatory properties. The interactions at the molecular level indicate potential applications in treating inflammatory diseases .

3. Anticancer Activity

Compounds similar to this compound have been reported to display anticancer activities. The presence of heterocyclic rings enhances their ability to interact with biological targets relevant to cancer pathways .

Case Study 1: Antioxidant Screening

A series of pyrazole derivatives were synthesized and screened for antioxidant activity. The results indicated that those containing thiazole and thiophene rings exhibited superior activity compared to others, highlighting the importance of structural features in biological efficacy .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted on various derivatives, including this compound. The docking results suggested strong binding affinities with target proteins involved in inflammatory responses, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions at the molecular level:

| Structural Feature | Biological Activity |

|---|---|

| Pyrazole Ring | Antioxidant, anticancer |

| Thiazole Ring | Anti-inflammatory |

| Thiophene Ring | Enhances solubility and reactivity |

| Cyclopentanecarboxamide Backbone | Provides stability and enhances binding interactions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds, such as pyrazole-thiazole carboxamide derivatives synthesized in (e.g., 3a–3e), share core features but differ in substituents. Key comparisons include:

2.1. Structural and Electronic Features

- Thiophene vs. Aryl Substituents : The target compound’s 4-(thiophen-2-yl)thiazole group distinguishes it from compounds like 3a–3e , which have phenyl, chlorophenyl, or fluorophenyl groups on the thiazole. Thiophene’s sulfur atom enhances π-electron delocalization and may improve metabolic stability compared to halogenated aryl groups, which are prone to oxidative degradation .

- Cyclopentanecarboxamide vs.

2.3. Physical Properties

- Melting Points : Substituents significantly impact melting points. For instance:

- 3a (phenyl): 133–135°C

- 3b (4-chlorophenyl): 171–172°C

- 3d (4-fluorophenyl): 181–183°C

Chlorine and fluorine increase polarity and intermolecular forces, raising melting points. The target compound’s thiophene and cyclopentane groups may lower its melting point compared to halogenated analogs due to reduced polarity.

2.4. Spectral Data

- ¹H-NMR : The target compound’s thiophene protons would resonate downfield (δ ~7.0–7.5 ppm) compared to phenyl protons in 3a–3e (δ 7.43–7.63 ppm). The cyclopentane’s aliphatic protons would appear as a multiplet near δ 1.5–2.5 ppm, distinct from aromatic signals .

- Mass Spectrometry : Molecular ion peaks for 3a–3e range from 403.1 to 437.1 ([M+H]⁺). The target compound’s molecular weight (C₂₀H₂₀N₄OS₂) predicts a [M+H]⁺ of ~420.1, comparable to 3c (417.1) .

2.5. Pharmacological Implications

- Thiophene’s bioisosteric properties (vs. phenyl) may enhance binding to sulfur-interacting enzyme pockets. In contrast, halogenated analogs like 3b and 3e could exhibit stronger dipole interactions but higher toxicity risks .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.